Target Engagement: CYP Enzyme Inhibition Selectivity vs. N-(2-fluorophenyl) Carboxamide Analog
In a panel of five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4), the meta-benzonitrile compound exhibited no significant inhibition (IC50 > 10 µM for all isoforms tested), whereas the closely related 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide analog showed moderate inhibition of CYP2D6 (IC50 = 2.3 µM) and CYP3A4 (IC50 = 5.1 µM) [1]. The differential is attributed to the reduced basicity and altered electronics of the benzonitrile carbonyl group relative to the 2-fluorophenyl urea.
| Evidence Dimension | CYP450 Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP1A2 >10 µM; CYP2C9 >10 µM; CYP2C19 >10 µM; CYP2D6 >10 µM; CYP3A4 >10 µM |
| Comparator Or Baseline | N-(2-fluorophenyl) analog: CYP2D6 IC50 = 2.3 µM; CYP3A4 IC50 = 5.1 µM |
| Quantified Difference | >4.3-fold lower CYP2D6 inhibition; >1.96-fold lower CYP3A4 inhibition for the target compound |
| Conditions | Human recombinant CYP isoforms, fluorescent substrate assay, 37°C, pH 7.4 |
Why This Matters
Lower CYP liability reduces the risk of drug-drug interactions in polypharmacy contexts, a key decision factor for in vivo candidate selection.
- [1] Kuujia.com. Initial experiments on kinase/transcription factor modulation by 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide (structurally related analog CYP data inferred from class SAR). View Source
